molecular formula C25H22BrNO7S B12469757 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate

Cat. No.: B12469757
M. Wt: 560.4 g/mol
InChI Key: WZWJXPNMXPLKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a bromophenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxyacetophenone to form an intermediate, which is then reacted with 4-bromophenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The sulfonyl and carbamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bromophenyl group may contribute to the compound’s ability to penetrate biological membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzylamine
  • 4-Bromophenyl methyl sulfone
  • 2-(4-[(4-METHOXYBENZYL)OXY]PHENYL)ACETONITRILE

Uniqueness

Compared to similar compounds, 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C25H22BrNO7S

Molecular Weight

560.4 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(4-bromoanilino)-4-oxobutanoate

InChI

InChI=1S/C25H22BrNO7S/c1-17-2-12-22(13-3-17)35(31,32)34-21-10-4-18(5-11-21)23(28)16-33-25(30)15-14-24(29)27-20-8-6-19(26)7-9-20/h2-13H,14-16H2,1H3,(H,27,29)

InChI Key

WZWJXPNMXPLKKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.